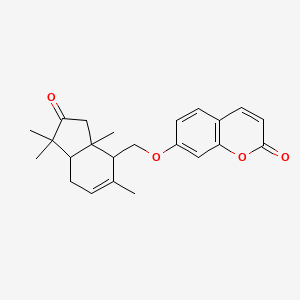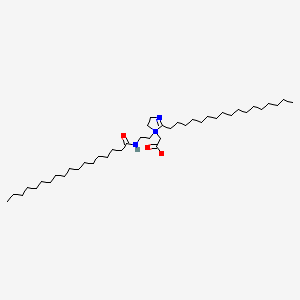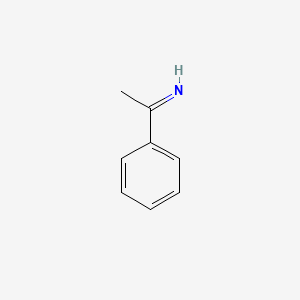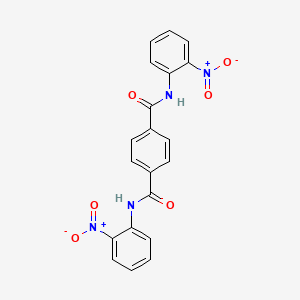
n,n'-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide: is an organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a benzene-1,4-dicarboxamide core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2-nitroaniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products:
Reduction: The major product is n,n’-Bis(2-aminophenyl)benzene-1,4-dicarboxamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
科学的研究の応用
n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.
Biology and Medicine:
作用機序
The mechanism by which n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The amide and nitro groups can interact with metal centers, forming stable complexes. These interactions can influence the electronic properties of the metal ions, making the compound useful in various applications such as catalysis and sensing .
類似化合物との比較
n,n’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has amino groups instead of nitro groups, which can significantly alter its reactivity and applications.
n,n’-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: This compound contains hydroxyethyl groups, making it more hydrophilic and potentially useful in different contexts.
Uniqueness: n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in the synthesis of coordination polymers and other advanced materials .
特性
CAS番号 |
750-11-8 |
|---|---|
分子式 |
C20H14N4O6 |
分子量 |
406.3 g/mol |
IUPAC名 |
1-N,4-N-bis(2-nitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(21-15-5-1-3-7-17(15)23(27)28)13-9-11-14(12-10-13)20(26)22-16-6-2-4-8-18(16)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChIキー |
PPRRBSHUCDIFPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
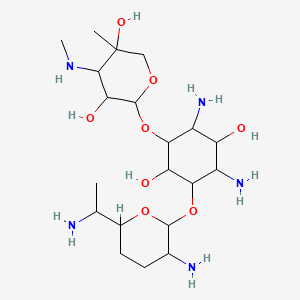
![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
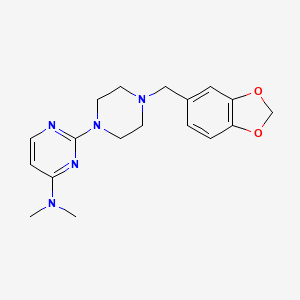
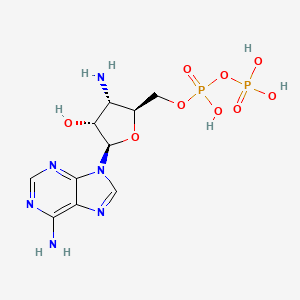
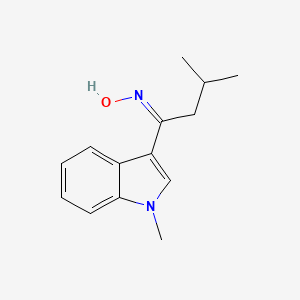

![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
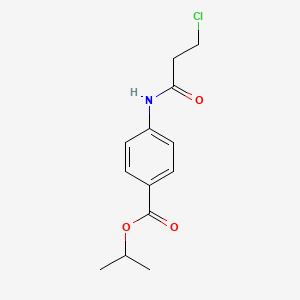
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
